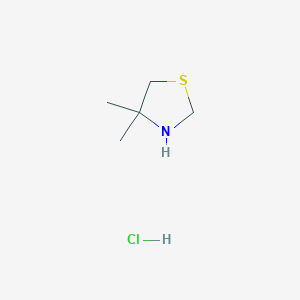

4,4-Dimethyl-1,3-thiazolidine;hydrochloride

Description

Properties

IUPAC Name |

4,4-dimethyl-1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-5(2)3-7-4-6-5;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNLXYSMEJKSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSCN1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,3-thiazolidine;hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired thiazolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the compound .

Chemical Reactions Analysis

Cyclization with Urea to Form Thiazolidin-2-ones

4,4-Dimethyl-1,3-thiazolidine reacts with urea under thermal conditions to yield 1,3-thiazolidin-2-one derivatives. This reaction proceeds via ammonia elimination, facilitated by the hydrochloride acting as an acid catalyst.

Example Reaction:

2,2-Dimethyl-1,3-thiazolidine hydrochloride + Urea → 1,3-Thiazolidin-2-one + NH₃

Conditions:

Mechanism:

-

Deprotonation of the thiazolidine nitrogen by urea.

-

Nucleophilic attack of the amine on the carbonyl carbon of urea.

-

Cyclization and elimination of ammonia.

β-Lactam Formation

4,4-Dimethyl-1,3-thiazolidine hydrochloride reacts with acetyl chlorides (e.g., acetoxyacetyl chloride) under basic conditions (Et₃N) to form β-lactams via [2+2] cycloaddition.

Example Reaction:

4,4-Dimethyl-1,3-thiazolidine + Acetoxyacetyl chloride → Penam derivative (β-lactam)

Conditions:

Key Factors:

-

Substituents at C(2) influence reaction pathways. Bulky groups (e.g., phenyl) favor β-lactam formation.

-

Steric hindrance from methyl groups at C(4) modulates reactivity.

N- and C-Acylation

With α-H-containing substituents at C(2), the compound undergoes competitive N-acylation (via imine attack) or C-acylation (via enamine tautomers).

Example Products:

-

N-Acylated: 5-Methylthio-2-(phthalimidoacetyl)-1,3-thiazolidine (Yield: 70%)

-

C-Acylated: (Z)-2-Benzylidene-3-(acetoxyacetyl)-1,3-thiazolidine (Yield: 65%)

Condensation with Aldehydes

The hydrochloride salt participates in condensation reactions with aromatic aldehydes to form hydrazone intermediates, which cyclize to thiazolidine-4-one derivatives.

General Pathway:

-

Condensation: Thiazolidine hydrazide + Aldehyde → Hydrazone

-

Cyclization: Hydrazone + Mercaptoacetic acid → Thiazolidine-4-one

Conditions:

Comparative Reaction Table

Mechanistic Insights

-

Acid Catalysis: The hydrochloride enhances electrophilicity of carbonyl groups in urea or acid chlorides, accelerating nucleophilic attacks.

-

Steric Effects: 4,4-Dimethyl groups hinder planar transition states, favoring β-lactam over alternative products .

-

Tautomerization: Enamine forms enable C-acylation, competing with direct N-acylation pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including 4,4-Dimethyl-1,3-thiazolidine;hydrochloride, as promising anticancer agents. These compounds exhibit various mechanisms of action against cancer cells, such as:

- Inhibition of Cell Proliferation : Thiazolidin-4-one derivatives have shown significant anti-proliferative effects against multiple cancer cell lines. For example, compounds derived from thiazolidin-4-one scaffolds have been reported to inhibit cell growth and induce apoptosis in various cancer types .

- Multi-target Enzyme Inhibition : The structural diversity of thiazolidin-4-one compounds allows them to act on multiple biological targets, enhancing their efficacy as anticancer agents. This multi-target approach is crucial for overcoming drug resistance often seen in chemotherapy .

Antidiabetic Properties

Research has indicated that this compound derivatives possess significant antidiabetic properties. These compounds have been synthesized and evaluated for their ability to:

- Enhance Insulin Sensitivity : Certain thiazolidin-4-one derivatives have been shown to improve insulin sensitivity and glucose uptake in cells, making them potential candidates for diabetes management .

- Modulate Glucose Metabolism : Studies suggest that these compounds may influence glucose metabolism pathways, contributing to their therapeutic effects in diabetes .

Antioxidant Activity

Thiazolidin-4-one derivatives are also recognized for their antioxidant properties. Research shows that these compounds can scavenge free radicals and reduce oxidative stress:

- Lipid Peroxidation Inhibition : Some derivatives have demonstrated the ability to inhibit lipid peroxidation effectively, which is crucial for preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidin-4-one compounds has been explored extensively:

- Cyclooxygenase Inhibition : These compounds can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. This inhibition contributes to their analgesic and anti-inflammatory effects .

Synthesis Strategies

The synthesis of this compound involves various innovative methods that enhance yield and purity:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| One-Pot Synthesis | Reaction involving aromatic amines and mercaptoacetic acid under solvent-free conditions | Up to 85% |

| Cyclization Reactions | Use of chloracetyl chloride for cyclization of thiosemicarbazide derivatives | Moderate to Good |

| Green Chemistry | Utilization of environmentally friendly solvents and catalysts | Varies |

These methods not only streamline the synthesis process but also align with modern green chemistry principles.

Case Studies

Several case studies exemplify the applications of this compound:

- Anticancer Research : A study demonstrated that specific thiazolidinone derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments .

- Diabetes Management : Another study highlighted a derivative's ability to lower blood glucose levels in diabetic animal models significantly .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,3-thiazolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

4,4-Dimethyl-1,4-azasilinane Hydrochloride

- Structure : A six-membered silicon-containing ring with two methyl groups and a hydrochloride salt.

- Key Differences :

- Reactivity : Silicon’s larger atomic radius and lower electronegativity compared to sulfur reduce ring strain but increase susceptibility to hydrolysis.

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure: A bicyclic tetrahydroisoquinoline derivative with bromine and methyl substituents.

- Key Differences: Larger bicyclic framework increases molecular weight (MW: ~290 g/mol) and steric hindrance.

- Applications : Primarily in medicinal chemistry for CNS-targeting molecules due to structural resemblance to natural alkaloids.

2-Amino-4-imino-2-thiazoline Hydrochloride

- Structure: A thiazoline derivative with an imino group and hydrochloride salt.

- Key Differences: Presence of an imino group (C=NH) increases nucleophilicity, enabling participation in cycloaddition reactions. Unsaturated ring introduces conjugation, altering UV-Vis absorption properties compared to fully saturated thiazolidines .

Thiazole and Thiazolidine Derivatives

(2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride

- Structure: Aromatic thiazole ring with amino and hydroxymethyl substituents.

- Key Differences :

2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride

- Structure : Thiazole ring with methyl groups and a sulfonyl chloride moiety.

- Key Differences :

Physicochemical and Functional Comparisons

| Property | 4,4-Dimethyl-1,3-thiazolidine HCl | 4,4-Dimethyl-1,4-azasilinane HCl | 6-Bromo-4,4-dimethyl-tetrahydroisoquinoline HCl |

|---|---|---|---|

| Ring Type | Saturated (thiazolidine) | Saturated (silicon-containing) | Bicyclic (tetrahydroisoquinoline) |

| Molecular Weight | ~163.7 g/mol | ~255.7 g/mol | ~290.6 g/mol |

| Key Reactivity | Ring-opening, alkylation | Silicon-mediated coupling | Halogenation, electrophilic substitution |

| Solubility | High (due to HCl salt) | Moderate | Low (increased lipophilicity) |

| Applications | Pharmaceutical intermediates | Insect repellent synthesis | CNS drug candidates |

Biological Activity

4,4-Dimethyl-1,3-thiazolidine; hydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Target Interactions

Thiazolidine derivatives, including 4,4-Dimethyl-1,3-thiazolidine; hydrochloride, are known to interact with multiple biological targets. The thiazolidine motif contributes to various biological activities such as:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through the induction of apoptosis in specific cell lines like HeLa and A549 .

- Antimicrobial Properties : It exhibits activity against Gram-positive bacteria and fungi, making it a candidate for antimicrobial applications .

- Anti-inflammatory Effects : Thiazolidine derivatives have been reported to modulate inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .

Pharmacological Properties

The biological activities of 4,4-Dimethyl-1,3-thiazolidine; hydrochloride can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of 4,4-Dimethyl-1,3-thiazolidine; hydrochloride and its derivatives. Here are notable findings:

- Anticancer Studies : A study evaluated the effect of thiazolidine derivatives on various cancer cell lines. The results indicated significant antiproliferative activity with IC50 values lower than those of standard chemotherapy agents like irinotecan. The most active derivatives showed enhanced selectivity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : Research demonstrated that 4,4-Dimethyl-1,3-thiazolidine; hydrochloride exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 625 µg/ml to >5000 µg/ml depending on the bacterial strain tested .

- Anti-inflammatory Mechanisms : In vitro studies revealed that thiazolidine derivatives could inhibit pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of thiazolidine derivatives indicates good bioavailability and metabolic stability. Synthetic modifications have been employed to enhance the selectivity and efficacy of these compounds. For instance, certain substitutions on the thiazolidine ring have been shown to improve pharmacological properties significantly .

Q & A

Basic: What are the established synthetic routes for 4,4-dimethyl-1,3-thiazolidine;hydrochloride, and how do coupling agents influence yield?

The synthesis of 4,4-dimethyl-1,3-thiazolidine derivatives often involves acid-amine coupling reactions. For example, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) are critical for activating carboxylic acids during amide bond formation, improving reaction efficiency and yield . A parallel approach for structurally similar compounds (e.g., thiazolidine-dione systems) employs cyclocondensation of thiourea derivatives with α-haloketones under basic conditions, followed by hydrochlorination to isolate the hydrochloride salt . Methodological optimization should include monitoring reaction pH and temperature, as these factors influence thiazolidine ring stability.

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the thiazolidine ring structure and dimethyl substitution pattern. For example, methyl protons typically resonate at δ 1.2–1.5 ppm, while thiazolidine ring protons appear between δ 3.0–4.0 ppm .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry ensures purity assessment and molecular ion ([M+H]) verification. A C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) is recommended .

Advanced: How can researchers resolve contradictions in reported bioactivity data for thiazolidine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from structural variations or assay conditions. For instance, 2,2'-diaryl-substituted thiazolidine-diones exhibit divergent pharmacological profiles depending on aryl group electronic properties . To address contradictions:

- Systematic SAR Studies : Modify substituents (e.g., electron-withdrawing vs. donating groups) and evaluate activity trends.

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability.

- Computational Modeling : Apply docking studies to predict binding affinities to biological targets (e.g., enzymes or receptors) .

Advanced: What strategies enhance the stability of this compound in aqueous solutions for in vitro studies?

The hydrochloride salt form improves aqueous solubility, but degradation via hydrolysis can occur. To mitigate this:

- pH Buffering : Maintain solutions at pH 4–6 to stabilize the thiazolidine ring.

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in deoxygenated solvents (e.g., nitrogen-purged DMSO) .

- Additives : Include antioxidants (e.g., ascorbic acid) in storage buffers to prevent oxidative decomposition .

Advanced: How do structural modifications of the thiazolidine core impact its interaction with biological targets?

- Ring Substitution : Introducing aryl groups at the 2-position (e.g., 2,2'-diaryl derivatives) enhances π-π stacking with enzyme active sites, as seen in studies on acetylcholinesterase inhibition .

- Side Chain Functionalization : Adding fluorinated or methylated side chains (e.g., 4-fluorocyclohexane derivatives) improves membrane permeability and target selectivity . Comparative molecular field analysis (CoMFA) can guide rational design .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced: How can reaction mechanisms for thiazolidine synthesis be validated using isotopic labeling?

Deuterium () or -labeled precursors (e.g., -thiourea) can trace reaction pathways. For example, isotopic labeling in cyclocondensation reactions confirms whether sulfur incorporation originates from the thiourea or α-haloketone reagent . Kinetic isotope effect (KIE) studies further elucidate rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.